molecular formula C12H17NO4 B129773 Methyldopate CAS No. 6014-30-8

Methyldopate

カタログ番号: B129773
CAS番号: 6014-30-8
分子量: 239.27 g/mol
InChIキー: SVEBYYWCXTVYCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メチルドパテは、高血圧の治療に使用されることが知られている化学化合物です。これは、中枢作用性α-2アドレナリン作動薬であるメチルドパのエチルエステル誘導体です。 メチルドパテは、水への溶解性が高いため、臨床現場で特に有用であり、静脈内投与に適しています .

準備方法

合成経路と反応条件

メチルドパテ塩酸塩は、メチルドパを無水形態に変換する新規な方法により合成することができます。 この無水メチルドパを次に加熱、再溶融し、無水塩化水素エタノール溶液中で縮合させてメチルドパテ塩酸塩を得る 。このプロセスの収率は約70%です。

工業生産方法

メチルドパテ塩酸塩の工業生産は、メチルドパを飽和塩化水素低アルコール溶液に溶解し、還流条件下で加熱することを含みます。反応が完了したら、溶媒を蒸発させ、残留物を対応するアルコールに溶解させて洗浄します。 次に、生成物を窒素保護下で結晶化する .

化学反応解析

反応の種類

メチルドパテは、次のようなさまざまな化学反応を起こします。

    酸化: メチルドパテは、対応するキノンを形成するために酸化することができます。

    還元: ジヒドロ誘導体を形成するために還元することができます。

    置換: メチルドパテは、官能基が他の基に置き換えられる置換反応を受けることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤などの置換反応が含まれます。条件は通常、目的の反応経路を確保するために、制御された温度とpHレベルを伴います。

生成される主要な生成物

これらの反応から生成される主要な生成物には、酸化からのキノン、還元からのジヒドロ誘導体、置換反応からの置換メチルドパ誘導体があります。

科学研究における用途

メチルドパテは、次のようないくつかの科学研究用途があります。

化学反応の分析

Oxidation Reactions

Methyldopa undergoes oxidative coupling reactions, which are critical for its analytical detection and characterization.

Key Reaction Conditions and Results

  • Oxidative Coupling with Schiff’s Base Reagent :
    Methyldopa reacts with a Schiff’s base reagent (R1: 2-methoxybenzaldehyde-4-phenyl-3-thiosemicarbazone) in acidic medium (2 M HCl) using potassium periodate (KIO₄) as an oxidizing agent. This produces a stable orange complex with maximum absorbance at 481 nm .

    • Optimal Conditions :

      ParameterValue
      Reagent (R1) volume3 mL (1% w/v)
      KIO₄ volume1.5 mL (0.25% w/v)
      Reaction time10 minutes
      Temperature25°C
    • Sensitivity :

      • Linear range: 5–40 µg/mL

      • Molar absorptivity: 6.082 × 10³ L·mol⁻¹·cm⁻¹

      • Limit of detection: 0.89 µg/mL .

  • Fluorometric Oxidation :
    Oxidation with potassium ferricyanide forms fluorescent derivatives, detectable via spectrofluorometry. Faded blanks and internal standards ensure accuracy .

Metabolic Pathways

Methyldopa’s metabolism involves enzymatic decarboxylation, hydroxylation, and conjugation:

Primary Metabolic Reactions

  • Decarboxylation :
    Catalyzed by aromatic L-amino acid decarboxylase (LAAD), methyldopa is converted to α-methyldopamine .

    MethyldopaLAADα methyldopamine+CO2\text{Methyldopa}\xrightarrow{\text{LAAD}}\alpha \text{ methyldopamine}+\text{CO}_2
  • Hydroxylation :
    α-methyldopamine is hydroxylated by dopamine β-hydroxylase (DBH) to form α-methylnorepinephrine , a false neurotransmitter .

    α methyldopamineDBHα methylnorepinephrine\alpha \text{ methyldopamine}\xrightarrow{\text{DBH}}\alpha \text{ methylnorepinephrine}
  • Conjugation :

    • Sulfation : ~50–70% of methyldopa is excreted as O-sulfate conjugates .

    • Glucuronidation : Minor pathway forming glucuronide derivatives .

Metabolite Excretion

MetaboliteExcretion RoutePercentage
Unchanged methyldopaUrine25%
α-Methyldopa mono-O-sulfateUrine64%
3-O-methyl-α-methyldopaUrine4%

Thermodynamic Interactions in Supercritical CO₂

Methyldopa’s solubility in supercritical CO₂ (ScCO₂) is critical for nanoparticle synthesis.

Solubility Data

Temperature (K)Pressure (MPa)Solubility (mole fraction ×10⁵)
31312–300.805–11.345
3433011.345 (max)
  • Enthalpy Values :

    • Total reaction enthalpy (Chrastil model): 34.35 kJ·mol⁻¹

    • Vaporization enthalpy (Bartle model): 56.87 kJ·mol⁻¹

    • Solvation enthalpy: −22.52 kJ·mol⁻¹ .

Model Performance

ModelAARD%
Kumar-Johnston (K-J)8.380.988
SRK-vdW223.030.903
PR-vdW226.420.837

FT-IR Spectroscopy

The oxidative coupling product exhibits characteristic peaks:

  • C=N stretch : 1658 cm⁻¹ (azomethine bond)

  • O–H stretch : 3433 cm⁻¹ (phenolic group)

  • C=O stretch : 1607 cm⁻¹ .

Isothermal Titration Calorimetry (ITC)

Methyldopa binds to MHC class II proteins with:

  • ΔH: −3.4 kcal/mol (enthalpy-driven)

  • ΔS: +15.9 cal/mol·K (entropy-driven) .

科学的研究の応用

Pharmacological Mechanism

Methyldopate functions as a centrally acting alpha-2 adrenergic agonist. It is converted in the body to alpha-methyl norepinephrine, which acts on central nervous system receptors to decrease sympathetic outflow. This results in reduced peripheral vascular resistance and lower blood pressure without significantly affecting cardiac output or renal blood flow, making it particularly useful in patients with renal insufficiency .

Clinical Applications

  • Hypertension Management
    • General Use : this compound is utilized for managing hypertension, especially in patients who may not tolerate other antihypertensives. It is often administered intravenously in acute settings or as an oral medication for chronic management .
    • Pregnancy : this compound is one of the few antihypertensive agents deemed safe during pregnancy due to its lack of teratogenic effects. It is frequently prescribed for pregnant women experiencing hypertension or pre-eclampsia .
  • Case Studies and Research Findings
    • A study involving 33 hypertensive patients showed that methyldopa (and by extension this compound) effectively reduced blood pressure levels significantly in both sitting and standing positions . However, side effects such as liver damage were noted, emphasizing the need for careful monitoring.
    • Research indicates that methyldopa may positively affect placental function in pre-eclampsia by altering angiogenic factor levels, which can be crucial for maternal and fetal health .
  • Liver Toxicity Cases
    • There have been documented cases of this compound-induced liver injury. For instance, a 29-year-old woman developed elevated liver enzymes after starting methyldopa during pregnancy; her liver function normalized after discontinuation of the drug . Another case highlighted chronic hepatitis following prolonged use, underscoring the importance of monitoring liver function in patients receiving this medication .

Data Table: Summary of Clinical Findings

Study/CasePatient DemographicsTreatment RegimenOutcomesSide Effects
JAMA Study33 hypertensive patientsMethyldopa>10% BP reduction in 61% (sitting), 71% (standing)Liver damage in 7 patients
Pre-eclampsia StudyPregnant women with PEMethyldopa + HydralazineDecreased serum sFlt-1 and sEng levelsNone reported
Liver Injury Case 129-year-old femaleMethyldopa 500 mg BIDElevated liver enzymes; normalized post-discontinuationLiver injury
Liver Injury Case 225-year-old femaleMethyldopa for 8 monthsChronic active hepatitis diagnosed; improved after stopping drugJaundice, nausea

作用機序

メチルドパテは、体内でメチルドパに変換されることで効果を発揮します。 メチルドパは次に、α-2アドレナリン受容体の作動薬として作用し、アドレナリン神経の出力の抑制と血管収縮性のアドレナリンシグナルの減少につながります 。これにより、血圧が低下します。 正確なメカニズムは、メチルドパの中枢抑制性α-アドレナリン受容体を刺激するα-メチルノルエピネフリンへの代謝を伴います .

類似の化合物との比較

類似の化合物

    メチルドパ: メチルドパテの母体化合物であり、高血圧に同様に使用されます。

    クロニジン: 高血圧に使用される別の中枢作用性α-2アドレナリン作動薬。

    ラベタロール: 高血圧に使用される、α遮断作用を有するβ遮断薬。

    ニフェジピン: 高血圧に使用されるカルシウムチャネルブロッカー。

    ヒドララジン: 高血圧に使用される血管拡張薬.

独自性

メチルドパテは、水溶性であるため、静脈内投与に適しており、特に高血圧の危機に役立ちます。 体内でメチルドパに変換される能力により、類似の治療効果を発揮しながら、異なる投与経路を提供できます .

類似化合物との比較

Similar Compounds

Uniqueness

Methyldopate is unique due to its water solubility, making it suitable for intravenous administration, which is particularly useful in hypertensive crises. Its ability to be converted into methyldopa in the body allows it to exert similar therapeutic effects while offering different administration routes .

生物活性

Methyldopate, a derivative of methyldopa, is primarily recognized for its antihypertensive properties. It acts as a centrally acting alpha-2 adrenergic agonist, which influences neurotransmitter release and modulates blood pressure. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

This compound is metabolized to α-methylnorepinephrine, which is an active metabolite that stimulates alpha-2 adrenergic receptors in the central nervous system. This stimulation results in decreased sympathetic outflow and reduced norepinephrine release, leading to vasodilation and lowered blood pressure. Additionally, this compound inhibits aromatic L-amino acid decarboxylase, reducing the synthesis of catecholamines such as dopamine and norepinephrine .

Pharmacokinetics

Absorption and Bioavailability:

  • This compound is administered intravenously, providing rapid onset of action.
  • The bioavailability of orally administered methyldopa is approximately 25%, with significant interindividual variability (8% to 62%) noted in studies .

Distribution:

  • The volume of distribution ranges from 0.19 to 0.32 L/kg for the apparent volume and 0.41 to 0.72 L/kg for the total volume .
  • This compound crosses the blood-brain barrier and is found in breast milk, indicating potential effects on breastfeeding infants .

Metabolism:

  • The drug undergoes extensive hepatic metabolism to form several metabolites, including α-methylnorepinephrine and α-methylepinephrine, which are pharmacologically active .

Case Studies and Trials

  • Resistant Hypertension Study:
    A study involving 23 patients with resistant hypertension demonstrated that this compound reduced systolic blood pressure from 153.67 mmHg to 135.23 mmHg (-18.44 mmHg) and diastolic blood pressure from 86.42 mmHg to 74.90 mmHg (-11.52 mmHg) over a treatment period .
  • Meta-Analysis Findings:
    A meta-analysis encompassing 12 randomized controlled trials with a total of 595 patients indicated that methyldopa lowers systolic blood pressure by approximately 13 mmHg and diastolic pressure by about 8 mmHg compared to placebo . The doses ranged from 500 mg to 2250 mg daily.
Study TypeNumber of PatientsSystolic BP Reduction (mmHg)Diastolic BP Reduction (mmHg)
Resistant Hypertension Study23-18.44-11.52
Meta-Analysis595-13-8

特性

IUPAC Name

ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEBYYWCXTVYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859737
Record name Ethyl 3-hydroxy-alpha-methyltyrosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6014-30-8
Record name Methyldopate [BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyldopate
Reactant of Route 2
Reactant of Route 2
Methyldopate
Reactant of Route 3
Reactant of Route 3
Methyldopate
Reactant of Route 4
Methyldopate
Reactant of Route 5
Methyldopate
Reactant of Route 6
Reactant of Route 6
Methyldopate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。